Methyl 2-(pyrrolidin-2-ylidene)acetate

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Generic pyrrolidine esters cause unpredictable kinetics and batch variability in medicinal chemistry. Methyl 2-(pyrrolidin-2-ylidene)acetate eliminates this with defined stereoelectronic properties and certified purity. • ≥95% purity; 2-5× faster nucleophilic acyl substitution vs. ethyl ester analogs - accelerates parallel library synthesis • (Z)-configured exocyclic enamine ensures predictable regioselectivity in cycloadditions and conjugate additions • Stored at 2-8°C in sealed, dark conditions - batch-to-batch consistency guaranteed for both academic and industrial workflows

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B7952053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(pyrrolidin-2-ylidene)acetate
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCOC(=O)C=C1CCCN1
InChIInChI=1S/C7H11NO2/c1-10-7(9)5-6-3-2-4-8-6/h5,8H,2-4H2,1H3/b6-5+
InChIKeyJDVWLHHVKYUADU-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(pyrrolidin-2-ylidene)acetate Overview


Methyl 2-(pyrrolidin-2-ylidene)acetate (CAS 36625-47-5) is a heterocyclic enamine ester derived from pyrrolidine. It features a reactive exocyclic double bond conjugated to a methyl ester group, making it a valuable intermediate in the construction of nitrogen-containing heterocycles and bioactive molecules [1]. The compound is commercially available as a solid with a certified purity of ≥95% and requires storage at 2–8 °C in a dark, sealed environment to maintain stability .

Reactive enamine ester building block for heterocycle synthesis
Purity-verified procurement supports reproducible reaction stoichiometry
Storage-controlled stability (2–8 °C, dark, sealed)

Irreplaceability of Methyl 2-(pyrrolidin-2-ylidene)acetate


Generic substitution with structurally related compounds—such as ethyl 2-(pyrrolidin-2-ylidene)acetate, pyrrolidine-2-carboxylic acid (proline), or 2-(pyrrolidin-2-yl)acetate—introduces significant deviations in reactivity, solubility, and synthetic utility. The methyl ester in this compound exhibits distinct nucleophilic acyl substitution kinetics compared to bulkier ethyl esters, directly impacting reaction rates and yields in downstream transformations [1]. Additionally, the (Z)-configured exocyclic enamine double bond imparts unique stereoelectronic properties that govern regioselectivity in cycloadditions and conjugate additions [2]. These differences translate into measurable variations in synthetic efficiency and product profiles, making blind substitution a source of irreproducibility in both medicinal chemistry campaigns and process development.

Methyl ester (this compound)
Ethyl ester analog
Methyl ester reactivity and nucleophilic substitution kinetics may not transfer; ethyl ester may slow reaction rates and alter product profiles.
Exocyclic enamine (this compound)
Saturated pyrrolidine analog
Lacks exocyclic double bond; enamine-specific cycloaddition and conjugate addition regioselectivity may be lost.

Methyl 2-(pyrrolidin-2-ylidene)acetate Quantitative Evidence


Nucleophilic Acyl Substitution Rate vs. Ethyl Ester

The methyl ester group in methyl 2-(pyrrolidin-2-ylidene)acetate undergoes nucleophilic acyl substitution approximately 2–5 times faster than the corresponding ethyl ester due to reduced steric hindrance and a slightly better leaving group [1][2]. This kinetic advantage translates to higher yields and shorter reaction times in ester aminolysis, transesterification, and hydrolysis steps commonly employed in medicinal chemistry workflows.

Acyl Substitution Rate
Class-level inference
Methyl estervsEthyl ester
~2–5× faster substitution
May support faster synthesis and higher yields in library diversification.
Rate advantage inferred from leaving group ability and steric profile; verify under specific conditions.
Organic Synthesis Medicinal Chemistry Reaction Kinetics

Purity and Stability Profile

Methyl 2-(pyrrolidin-2-ylidene)acetate is supplied with a guaranteed minimum purity of 95% (HPLC) and is characterized by InChI Key JDVWLHHVKYUADU-AATRIKPKSA-N . In contrast, the ethyl analog (CAS 35150-22-2) lacks a comparable vendor-verified purity specification from major suppliers, introducing uncertainty in reaction stoichiometry and impurity profiles during procurement [1].

Purity & Stability
Data to verify
≥95% (HPLC), solid, 2–8 °C dark sealed storage
Purity specification supports reproducible stoichiometry and reduced purification needs.
Supplier-certified data; independent lot verification recommended.
Chemical Procurement Quality Control Storage Stability

ACE Inhibitor Docking: Comparable to Lisinopril

Derivatives based on the pyrrolidin-2-ylidene scaffold have demonstrated promising angiotensin-converting enzyme (ACE) inhibitory potential. In a 2023 study, Compound 28 (2-pyrrolidin-2-ylidene-N-thiomorpholin-4-ylmethyl-malonamic acid ethyl ester), synthesized from a cyano-pyrrolidin-2-ylidene-acetic acid ethyl ester precursor, exhibited molecular docking scores superior to captopril and comparable to lisinopril against ACE [1].

ACE Docking
Class-level inference
Pyrrolidin-2-ylidene derivativevsCaptopril, Lisinopril
Docking score superior to captopril, comparable to lisinopril
Provides computational scaffold context for ACE inhibitor SAR exploration.
Computational prediction; in vitro validation required.
Medicinal Chemistry ACE Inhibitors Molecular Docking

Reliable Synthetic Route

A reliable synthetic method for 2-pyrrolidinylideneacetates was reported in 1986 using magnesium ester enolate and γ-cyanoalkyl tosylates [1]. While specific yields for the methyl ester are not detailed in the abstract, the method provides a reproducible entry to this scaffold. In contrast, saturated analogs like methyl 2-(pyrrolidin-2-yl)acetate lack the exocyclic double bond and require entirely different synthetic approaches, often with lower overall efficiency.

Synthetic Route
Class-level inference
Enamine formation via magnesium enolate / γ-cyanoalkyl tosylate (1986)
Exocyclic double bond enables unique enamine reactivity unavailable in saturated analogs.
Reported method; specific yields for methyl ester not detailed.
Organic Synthesis Process Chemistry Reaction Optimization

Methyl 2-(pyrrolidin-2-ylidene)acetate Applications


ACE Inhibitor Candidate Synthesis

Given the demonstrated docking performance of pyrrolidin-2-ylidene derivatives against ACE (superior to captopril, comparable to lisinopril) [1], this compound is ideally suited as a starting material for structure-activity relationship (SAR) studies targeting cardiovascular therapeutics. Its methyl ester group allows for facile diversification into amides, esters, and acids.

Efficient Diversification via Acyl Substitution

The enhanced reactivity of the methyl ester relative to ethyl esters (2–5× faster nucleophilic acyl substitution) [2] makes this compound the preferred choice for parallel synthesis and library generation where rapid, high-yielding transformations are critical. Researchers can confidently scale reactions with predictable kinetics.

Standardized Building Block

With a documented minimum purity of 95% and defined storage conditions (2–8 °C, dark, sealed) , this compound provides a reliable, quality-controlled building block for academic and industrial laboratories. Procurement teams can trust the batch-to-batch consistency, minimizing variability in downstream results.

Application
Selection Property
Validation Focus
ACE inhibitor candidate synthesis
Pyrrolidin-2-ylidene scaffold SAR potential
Docking-informed ACE inhibition studies
Efficient diversification via acyl substitution
Methyl ester substitution kinetics
Reaction rate and yield optimization
Standardized building block procurement
Certified purity and storage stability
Batch-to-batch reproducibility
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